Bis(4-ethynylphenyl)acetylene
Overview
Description
Bis(4-ethynylphenyl)acetylene is a chemical compound with the molecular formula C18H10 . It is a versatile compound that finds wide applications in scientific research. Its unique structure enables it to be employed in various fields such as organic synthesis, materials science, and biomedical research.
Synthesis Analysis
The synthesis of Bis(4-ethynylphenyl)acetylene involves the use of catalysts and specific reaction conditions . For instance, one approach involves the Diels–Alder polycondensation of multifunctional ethynyl-containing monomers of different spatial architecture with bis(cyclopentadienone)s . Another method involves the use of a TaBr5 catalyst .
Chemical Reactions Analysis
Bis(4-ethynylphenyl)acetylene can participate in various chemical reactions. It can serve as a precursor molecule for the synthesis of a wide variety of chemicals . It is known to be the simplest alkyne, and alkynes are most prone to coupling and addition reactions .
Physical And Chemical Properties Analysis
Bis(4-ethynylphenyl)acetylene has a molecular weight of 226.272 . It has a predicted boiling point of 355.7°C and a melting point of 186-190°C . The density is predicted to be 1.12g/cm3 .
Scientific Research Applications
Environmental Impact and Toxicology
One study focused on the aquatic hazard assessment of Bisphenol A (BPA), a compound with structural similarities to Bis(4-ethynylphenyl)acetylene, examining its effects on aquatic organisms. The research concluded that BPA could cause adverse effects on survival, growth, and reproduction of aquatic species at concentrations above 160 μg/L, emphasizing the importance of understanding the environmental fate and impact of chemical compounds (C. Staples et al., 2002).
Catalytic and Chemical Reactions
Another study assessed the ignition delay times (IDTs) of C2–C6 alkenes and acetylene, providing valuable data for understanding the combustion processes and the performance of detailed reaction mechanisms in predicting experimental IDTs. This research highlights the relevance of acetylene and its derivatives in the field of combustion and flame studies (A. Jach et al., 2019).
Material Science and Engineering
Research on the synthesis and reactivity of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes sheds light on the chemistry and catalytic applications of these compounds. The study discusses synthetic methodologies, stoichiometric reactions, and catalytic transformations, illustrating the importance of such compounds in catalysis and material science (V. Cadierno et al., 2004).
Polymer and Organic Electronics
A review on the BODIPY platform for green to NIR OLEDs emphasizes the role of BODIPY-based materials in the field of organic electronics. The structural design and synthesis of these materials for application in OLED devices highlight the ongoing research efforts to develop 'metal-free' infrared emitters and the potential for new functional materials in optoelectronics (B. Squeo & M. Pasini, 2020).
Safety And Hazards
Future Directions
Bis(4-ethynylphenyl)acetylene has promising potential in various applications. For instance, it can be used to construct porous polyphenylenes, which have a wide range of applications including gas capture and separation, photovoltaics, chemical sensing, and catalysis . The development of new catalyst systems and synthetic routes is critically important to expand the family of acetylenic polymers .
properties
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVNHSGJOJLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478893 | |
Record name | Bis(4-ethynylphenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-ethynylphenyl)acetylene | |
CAS RN |
153295-62-6 | |
Record name | Bis(4-ethynylphenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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